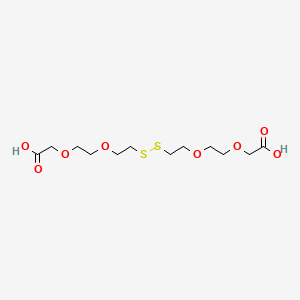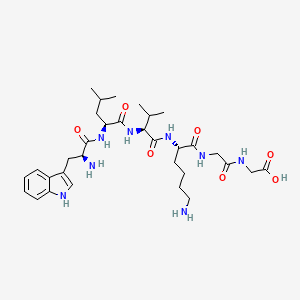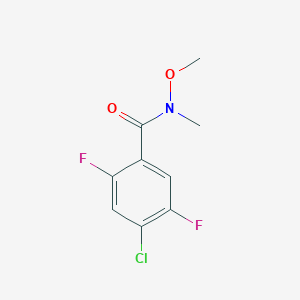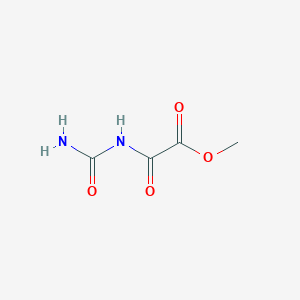
Methyl (carbamoylamino)(oxo)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (carbamoylamino)(oxo)acetate: is an organic compound with the molecular formula C4H6N2O4 It is a derivative of carbamic acid and oxoacetic acid, featuring both ester and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Esterification: One common method to synthesize methyl (carbamoylamino)(oxo)acetate involves the esterification of carbamoylaminoacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Amidation: Another route involves the amidation of methyl oxoacetate with carbamoylamine. This reaction can be facilitated by using coupling agents like dicyclohexylcarbodiimide (DCC) to activate the carboxyl group, making it more reactive towards the amine.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl (carbamoylamino)(oxo)acetate can undergo oxidation reactions, particularly at the oxo group, leading to the formation of carboxylic acids.
Reduction: Reduction of the oxo group can yield hydroxyl derivatives, which can further react to form various alcohols.
Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the existing functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), primary amines (RNH2).
Major Products:
Oxidation: Formation of carbamoylaminoacetic acid.
Reduction: Formation of methyl (carbamoylamino)(hydroxy)acetate.
Substitution: Formation of various substituted carbamoylaminoacetates.
Scientific Research Applications
Chemistry: Methyl (carbamoylamino)(oxo)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving ester and amide bonds. It serves as a model substrate for investigating enzymatic mechanisms.
Medicine: Potential applications in pharmaceuticals include its use as a precursor for the synthesis of bioactive compounds. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals and polymers. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Mechanism of Action
The mechanism of action of methyl (carbamoylamino)(oxo)acetate involves its interaction with nucleophiles and electrophiles. The ester and amide groups can undergo hydrolysis, leading to the formation of carbamoylaminoacetic acid and methanol. The oxo group can participate in redox reactions, altering the compound’s reactivity and properties.
Molecular Targets and Pathways:
Enzymatic Hydrolysis: Enzymes such as esterases and amidases can catalyze the hydrolysis of this compound, leading to the formation of its hydrolysis products.
Redox Pathways: The oxo group can be involved in redox reactions, influencing the compound’s biological activity and interactions.
Comparison with Similar Compounds
Methyl (carbamoylamino)acetate: Lacks the oxo group, making it less reactive in redox reactions.
Ethyl (carbamoylamino)(oxo)acetate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its solubility and reactivity.
Methyl (carbamoylamino)(hydroxy)acetate: Contains a hydroxyl group instead of an oxo group, altering its chemical properties and reactivity.
Uniqueness: Methyl (carbamoylamino)(oxo)acetate is unique due to the presence of both ester and amide functional groups along with an oxo group. This combination of functional groups provides a versatile platform for various chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Properties
CAS No. |
530084-26-5 |
|---|---|
Molecular Formula |
C4H6N2O4 |
Molecular Weight |
146.10 g/mol |
IUPAC Name |
methyl 2-(carbamoylamino)-2-oxoacetate |
InChI |
InChI=1S/C4H6N2O4/c1-10-3(8)2(7)6-4(5)9/h1H3,(H3,5,6,7,9) |
InChI Key |
FXWBFAMESOYLBF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-1-[(2,2,6,6-Tetramethylcyclohexyl)oxy]butan-2-ol](/img/structure/B14214613.png)
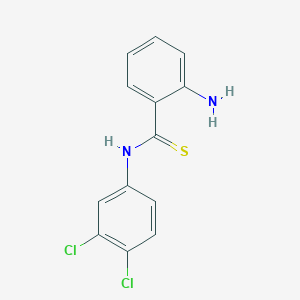
![1-{2-[(4-Nitrophenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one](/img/structure/B14214622.png)
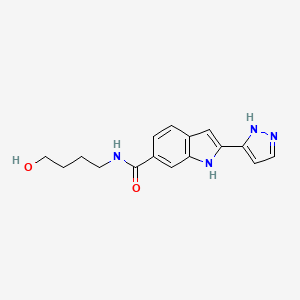
![Acetic acid, [[(4-methoxyphenyl)methyl]thio](phenylamino)-, ethyl ester](/img/structure/B14214637.png)
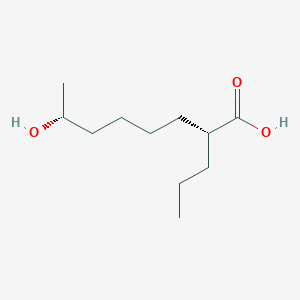
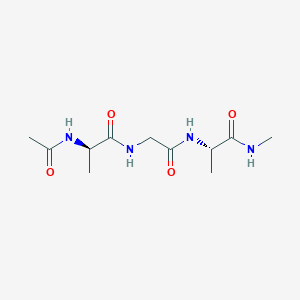
![5-Ethyl-2,2-dimethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione](/img/structure/B14214649.png)
![10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol](/img/structure/B14214655.png)
